2-Amino-2-(3-methyl-4-phosphonophenyl)propanoic acid
Overview
Description
2-Amino-2-(3-methyl-4-phosphonophenyl)propanoic acid is a chemical compound . It is also known as (S)-2-Amino-3- [4- (phosphonomethyl)phenyl]propanoic Acid .
Molecular Structure Analysis
The molecular formula of 2-Amino-2-(3-methyl-4-phosphonophenyl)propanoic acid is C10H14NO5P . It contains total 31 bond(s); 17 non-H bond(s), 8 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 primary amine(s) (aliphatic), 3 hydroxyl group(s), and 1 phosphonate(s) (thio-) .Scientific Research Applications
Synthesis and Chemical Properties
- 2-Amino-2-(3-methyl-4-phosphonophenyl)propanoic acid and its analogs have been synthesized for various purposes. For instance, Tchapkanov and Petrov (1998) synthesized methyl esters of N-(O,O-diethylphosphonobenzyl)-2-amino-3-aryl-propanoic acid by adding diethylphosphite to Schiff bases of 2-amino carboxylic acids (Tchapkanov & Petrov, 1998).
Pharmacological Applications
- Some derivatives of 2-Amino-2-(3-methyl-4-phosphonophenyl)propanoic acid have been explored for their pharmacological properties. For example, Luo et al. (2012) described the synthesis of new (quinazolin-4-ylamino)methylphosphonates via microwave irradiation, which displayed anti-Tobacco mosaic virus (TMV) activity (Luo et al., 2012).
Industrial Applications
- In the industrial sector, compounds related to 2-Amino-2-(3-methyl-4-phosphonophenyl)propanoic acid have been used as corrosion inhibitors. Gupta et al. (2017) studied the inhibition effect of α-aminophosphonates on mild steel corrosion, demonstrating significant inhibition efficiency (Gupta et al., 2017).
Biochemical and Molecular Applications
- In biochemical research, derivatives of this compound have been utilized in fluorescence derivatization of amino acids for biological assays, as demonstrated by Frade et al. (2007) (Frade et al., 2007).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
It’s known that similar compounds can bind to their targets and induce changes that lead to their biological effects . More research is required to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Similar compounds have been found to influence various biological activities
Result of Action
Similar compounds have shown various biological activities
Action Environment
It’s known that factors such as temperature, ph, and presence of other molecules can affect the action of similar compounds . More research is needed to understand how environmental factors influence this compound’s action.
properties
IUPAC Name |
2-amino-2-(3-methyl-4-phosphonophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14NO5P/c1-6-5-7(10(2,11)9(12)13)3-4-8(6)17(14,15)16/h3-5H,11H2,1-2H3,(H,12,13)(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEOLNUKLKCAFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C(=O)O)N)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(3-methyl-4-phosphonophenyl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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